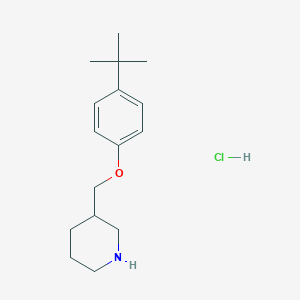
4-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride
Overview
Description
“4-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride” is a chemical compound with the CAS Number: 1185297-86-2 . It has a molecular weight of 283.84 . The IUPAC name for this compound is 3-[(4-tert-butylphenoxy)methyl]piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25NO.ClH/c1-16(2,3)14-6-8-15(9-7-14)18-12-13-5-4-10-17-11-13;/h6-9,13,17H,4-5,10-12H2,1-3H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular formula of C16H26ClNO . The molecular weight is 283.84 g/mol .Scientific Research Applications
Synthesis of New Materials
One of the primary applications of related compounds is in the synthesis of new materials with unique properties. For example, Liaw et al. (2001) synthesized and characterized a series of new poly(ether imide)s derived from a bulky pendent bis(ether anhydride). These polymers exhibited excellent solubility in various solvents and had glass transition temperatures in the range of 227–266°C. Their preparation involved a conventional two-stage synthesis, highlighting the potential of such compounds in developing advanced polymeric materials (Liaw, Hsu, & Liaw, 2001).
Organometallic Chemistry
In organometallic chemistry, compounds with tert-butyl groups are used to study photochemical and thermal synthesis. Bonnet et al. (2003) described the synthesis of polypyridine ruthenium(II) complexes containing different monodentate ligands. This research demonstrated the versatility of tert-butyl phenyl compounds in preparing complexes that undergo efficient ligand interchange under photochemical conditions, potentially useful for catalysis and material science applications (Bonnet, Collin, Gruber, Sauvage, & Schofield, 2003).
Environmental Applications
Interestingly, derivatives of tert-butyl compounds are also explored for environmental applications, such as in the phytoremediation of pollutants. Yu and Gu (2006) investigated the uptake, metabolism, and toxicity of methyl tert-butyl ether (MTBE) in weeping willows, an area of research that indirectly relates to the compound by demonstrating the broader utility of tert-butyl compounds in environmental science. The study showed that weeping willows could remove MTBE from hydroponic solutions, suggesting potential applications in the remediation of MTBE-polluted environments (Yu & Gu, 2006).
Safety And Hazards
properties
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-16(2,3)14-6-8-15(9-7-14)18-12-13-5-4-10-17-11-13;/h6-9,13,17H,4-5,10-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUZEGNNLIALFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



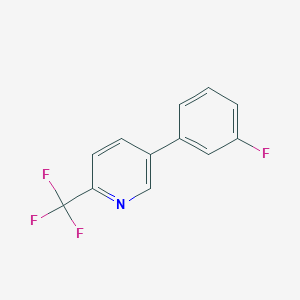
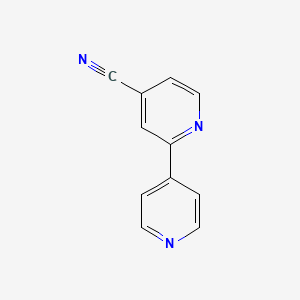
![N-[(4-bromophenyl)methyl]cyclopropanesulfonamide](/img/structure/B1439622.png)
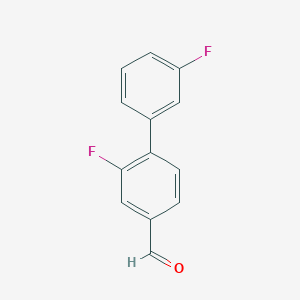
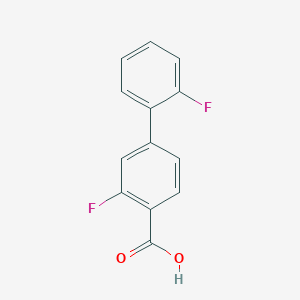
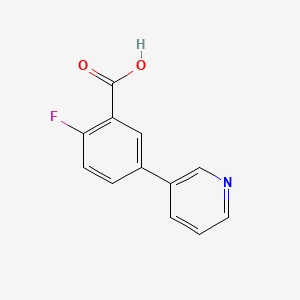
![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439628.png)
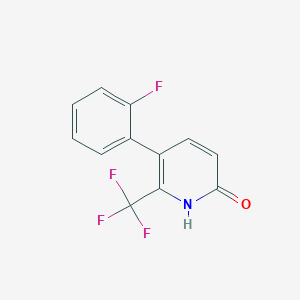
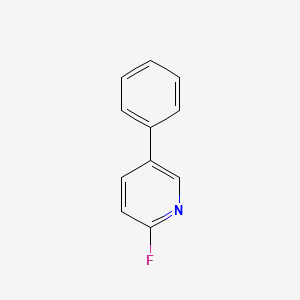
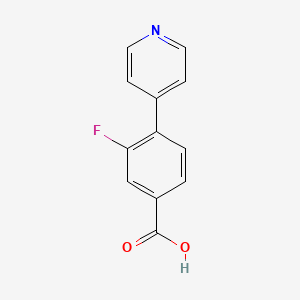
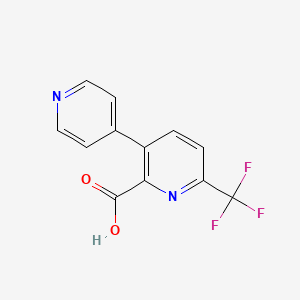
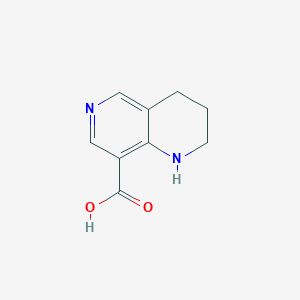
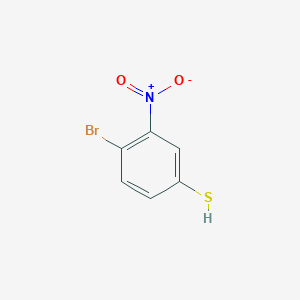
![4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439640.png)